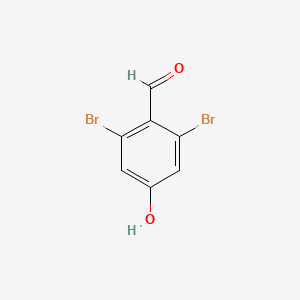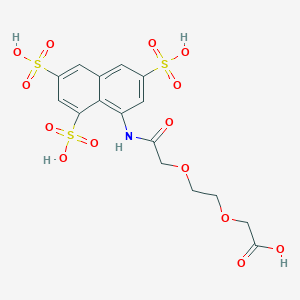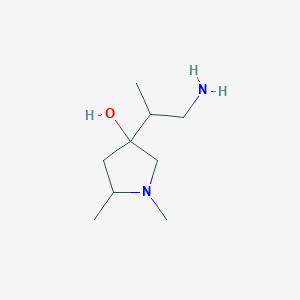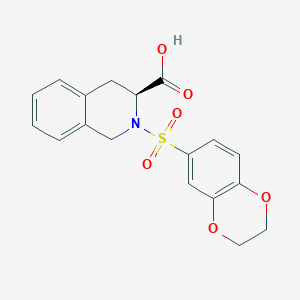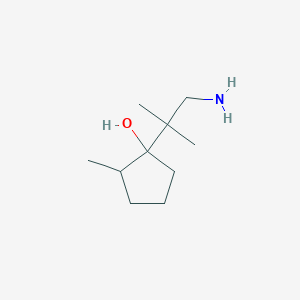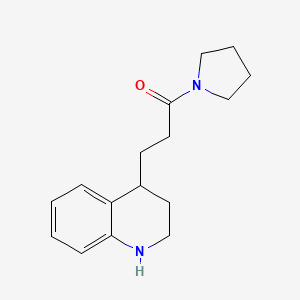
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring and a tetrahydroquinoline moiety connected by a propanone linker
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrrolidine and 1,2,3,4-tetrahydroquinoline.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of solvents such as dichloromethane or ethanol. Temperature control is crucial, often requiring reflux conditions.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or tetrahydroquinoline rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)-3-(quinolin-4-yl)propan-1-one: Lacks the tetrahydro modification, which may affect its biological activity.
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propan-1-one: Contains an isoquinoline ring instead of a quinoline ring, leading to different chemical properties.
Uniqueness: 1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one is unique due to the presence of both pyrrolidine and tetrahydroquinoline moieties, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1315367-67-9 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one |
InChI |
InChI=1S/C16H22N2O/c19-16(18-11-3-4-12-18)8-7-13-9-10-17-15-6-2-1-5-14(13)15/h1-2,5-6,13,17H,3-4,7-12H2 |
InChI Key |
PPYCMTYHILIXSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2CCNC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


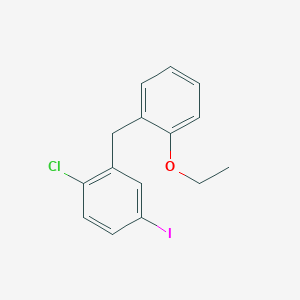
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

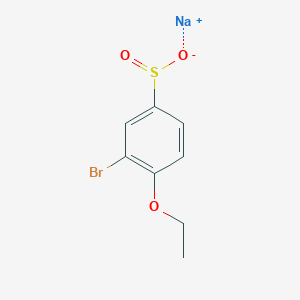

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)


![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
